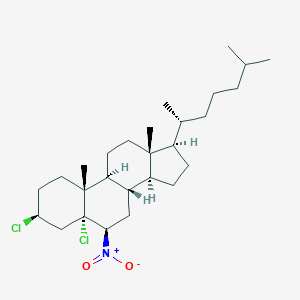

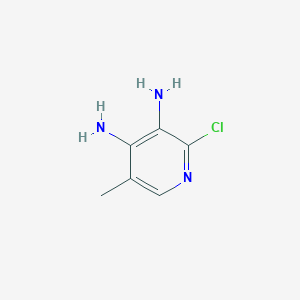

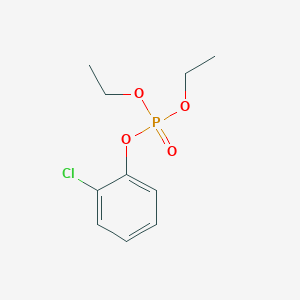

![molecular formula C13H19ClN2O B107944 3-[4-(3-氯苯基)哌嗪-1-基]丙醇 CAS No. 32229-98-4](/img/structure/B107944.png)

3-[4-(3-氯苯基)哌嗪-1-基]丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as their ability to interact with various biological targets such as serotonin receptors and transporters .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the use of reductive amination, as seen in the preparation of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Another method includes the reaction of chloroaniline with bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with l-bromo-3-chloropropane to yield related piperazine hydrochlorides . These methods highlight the versatility of piperazine chemistry, allowing for the introduction of various substituents to modify the compound's properties.

Molecular Structure Analysis

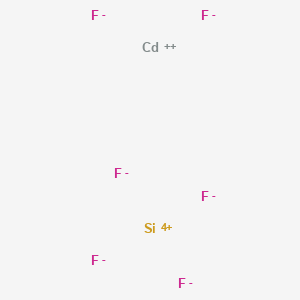

The molecular structure of piperazine derivatives can be characterized using spectral data analysis, including IR, NMR, and mass spectrometry. Single crystal analysis can reveal that compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallize in the monoclinic crystal system, and theoretical calculations such as DFT can be used to compare and validate experimental results .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, molecular docking studies of a piperazine compound against Prostate specific membrane protein showed key bonding interactions, indicating the potential for biological activity . Additionally, the reactivity of these compounds can be inferred from their HOMO-LUMO energy gap, which provides insights into their chemical hardness, potential, nucleophilicity, and electrophilicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of chlorophenyl groups can affect the compound's electronic properties and its interaction with biological targets . The solubility, melting point, and stability of these compounds can be tailored by modifying their substituents, which is crucial for their potential use as pharmaceutical agents.

科学研究应用

抗癌和抗结核潜力

研究表明合成了与3-[4-(3-氯苯基)哌嗪-1-基]丙醇相关的衍生物,显示出显著的抗癌和抗结核活性。Mallikarjuna等人(2014年)的研究突出了合成[1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物,对人类乳腺癌细胞系MDA-MB-435显示出有希望的体外抗癌活性,并对结核分枝杆菌H37Rv株具有抗结核活性Mallikarjuna, Basawaraj Padmashali, C. Sandeep。

抗肿瘤活性

Yurttaş等人(2014年)对带有哌嗪酰胺基团的1,2,4-三嗪衍生物进行了研究,包括带有3-氯苯基取代基的衍生物,显示出对MCF-7乳腺癌细胞具有强效的抗增殖作用,与顺铂(一种著名的抗癌药物)相比效果显著Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı。

双重作用抗抑郁药

Martínez等人(2001年)合成了新的3-[4-(芳基)哌嗪-1-基]-1-(苯并[b]噻吩-3-基)丙烷衍生物,旨在发现同时作用于5-HT1A 5-羟色胺受体和5-羟色胺转运体的抗抑郁药物。化合物对这些活性表现出高纳摩尔级别的亲和力,暗示了一种潜在的新型抗抑郁药物Martínez, S. Pérez, A. Oficialdegui等人。

抗真菌剂

一系列设计和合成用于抗真菌应用的1,2,4-三唑类化合物,显示出对人类致病真菌具有广谱的优异活性。这些标题化合物,包括与所讨论的化学结构相关的化合物,被评估其抗真菌功效,分子对接研究提供了关于它们作用方式的见解Xiaoyun Chai, Jun Zhang, Yongbing Cao, et al.。

安全和危害

属性

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVZUZZHTZBSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954065 |

Source

|

| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

CAS RN |

32229-98-4 |

Source

|

| Record name | NSC85390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

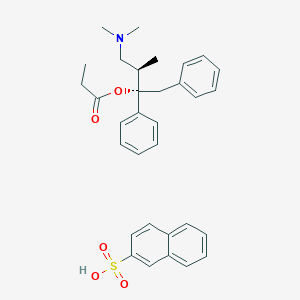

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)